![molecular formula C11H17N3O B139497 4-(Methyloxy)-3-(1-piperazinyl)aniline CAS No. 148546-90-1](/img/structure/B139497.png)
4-(Methyloxy)-3-(1-piperazinyl)aniline
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Description
4-Piperazinoaniline (CAS#67455-41-8) is an important organic intermediate. It can be used in agrochemical, pharmaceutical and dyestuff field .
Molecular Structure Analysis
The molecular formula of 4-(1-Piperazinyl)aniline is C10H15N3 . The InChI Key is VAVOYRCCWLRTMS-UHFFFAOYSA-N and the SMILES structure is NC1=CC=C (C=C1)N1CCNCC1 .Physical And Chemical Properties Analysis
4-(1-Piperazinyl)aniline is a solid compound . It has a molecular weight of 177.25 g/mol . The color of the compound ranges from purple to white . The melting point is between 119°C to 123°C .Safety and Hazards
4-(1-Piperazinyl)aniline is toxic if swallowed. It causes serious eye damage, skin irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-methoxy-3-piperazin-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIXGKIJQUGWAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406246 |
Source
|
Record name | 4-(Methyloxy)-3-(1-piperazinyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methyloxy)-3-(1-piperazinyl)aniline | |
CAS RN |
148546-90-1 |
Source
|
Record name | 4-(Methyloxy)-3-(1-piperazinyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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